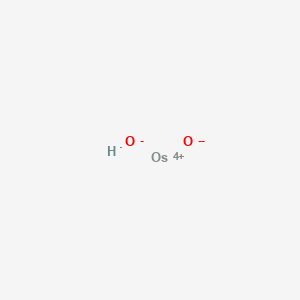

Osmium hydroxide oxide (Os(OH)4O2)

描述

BenchChem offers high-quality Osmium hydroxide oxide (Os(OH)4O2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Osmium hydroxide oxide (Os(OH)4O2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

CAS 编号 |

16984-68-2 |

|---|---|

分子式 |

HO2Os+ |

分子量 |

223.2 g/mol |

IUPAC 名称 |

osmium(4+);oxygen(2-);hydroxide |

InChI |

InChI=1S/H2O.O.Os/h1H2;;/q;-2;+4/p-1 |

InChI 键 |

DJJGRXLASXNDKP-UHFFFAOYSA-M |

规范 SMILES |

[OH-].[O-2].[Os+4] |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of High-Purity Osmium Hydroxide Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of high-purity osmium hydroxide oxide, often represented as a hydrated form of osmium dioxide (OsO₂·nH₂O). This compound serves as a crucial intermediate in various chemical processes and a precursor for other osmium-based materials. The following sections detail the necessary precursors, reaction conditions, and purification methods to obtain a high-purity final product.

Overview of the Synthesis Pathway

The synthesis of osmium hydroxide oxide is typically a two-step process. The first step involves the reduction of the highly volatile and toxic osmium tetroxide (OsO₄) in an alkaline medium to form a stable, non-volatile osmate(VI) salt. The most common precursor for this step is potassium osmate, K₂[OsO₂(OH)₄]. The second step involves the controlled hydrolysis of the osmate(VI) salt to precipitate the hydrated osmium dioxide. Subsequent purification is critical to remove alkali metal contaminants and ensure the high purity of the final product.

Caption: Overall synthesis pathway from osmium tetroxide to high-purity osmium hydroxide oxide.

Experimental Protocols

Protocol 1: Synthesis of Potassium Osmate (K₂[OsO₂(OH)₄]) from Osmium Tetroxide

This protocol is based on the well-established method of reducing osmium tetroxide with ethanol in a potassium hydroxide solution.[1][2]

Materials:

-

Osmium Tetroxide (OsO₄)

-

Potassium Hydroxide (KOH)

-

Ethanol (C₂H₅OH, 95% or absolute)

-

Deionized Water

Procedure:

-

Prepare the Alkaline Solution: In a fume hood, prepare a solution of potassium hydroxide in a mixture of ethanol and water. A typical stoichiometry involves a molar excess of KOH.

-

Dissolve Osmium Tetroxide: Carefully add the osmium tetroxide to the alkaline ethanolic solution. OsO₄ is highly toxic and volatile, and all handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Reduction Reaction: The Os(VIII) in OsO₄ is reduced by the ethanol to Os(VI), forming the stable potassium osmate salt, K₂[OsO₂(OH)₄]. The reaction is generally performed at room temperature with stirring. The reaction is as follows: 2 OsO₄ + C₂H₅OH + 5 KOH → 2 K₂[OsO₂(OH)₄] + CH₃CO₂K[1]

-

Observation: The solution will change color, and the purple salt of potassium osmate may precipitate, depending on the concentration. When dissolved in water, it forms a red or pink solution.[1]

Protocol 2: Synthesis of High-Purity Osmium Hydroxide Oxide (Hydrated OsO₂) via Hydrolysis

This protocol details the precipitation of hydrated osmium dioxide from the potassium osmate solution prepared in the previous step.[3][4]

Materials:

-

Potassium Osmate (K₂[OsO₂(OH)₄]) solution from Protocol 1

-

Sulfuric Acid (H₂SO₄), dilute solution (e.g., 1 M)

-

Deionized Water

-

Ammonium Chloride (NH₄Cl) solution (1%, hot)

-

pH indicator strips or a pH meter

Procedure:

-

Neutralization: Carefully neutralize the alkaline potassium osmate solution by adding dilute sulfuric acid dropwise while stirring. Monitor the pH of the solution closely.

-

pH Adjustment: Continue adding acid until the pH of the solution is in the range of 1.5 to 6.3. The optimal pH for rapid and complete precipitation is approximately 4.[4] At this pH, bromophenol blue indicator changes from yellow to blue.

-

Precipitation by Boiling: Gently boil the neutralized solution. A fine, black precipitate of hydrated osmium dioxide will form.[3] Continue gentle boiling for approximately 5-10 minutes to ensure complete precipitation.

-

Filtration: Allow the precipitate to settle, and then separate it from the mother liquor by filtration. A Munroe crucible or a similar fine-fritted glass filter is recommended for accurate and complete collection of the fine precipitate.[4]

-

Purification by Washing: The purity of the final product is critically dependent on the washing step.

-

Wash the precipitate thoroughly with a hot 1% solution of ammonium chloride. This helps to remove any remaining alkali salts (potassium sulfate).[4]

-

Follow with several washes with deionized water to remove the ammonium chloride. To ensure complete removal of alkali metals, which can be tenacious, prolonged washing may be necessary.[4]

-

-

Drying: Carefully dry the purified precipitate. A low-temperature oven (e.g., 60-80 °C) can be used. Avoid excessively high temperatures, which could lead to the loss of hydration water and potentially oxidation.

Data Presentation

The following tables summarize key quantitative data for the synthesis process.

Table 1: Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Osmium Tetroxide | OsO₄ | 254.23 | Colorless to pale yellow crystalline solid |

| Potassium Osmate | K₂[OsO₂(OH)₄] | 368.42 | Purple solid |

| Osmium Hydroxide Oxide | OsO₂·nH₂O | Variable | Fine black powder |

Table 2: Key Experimental Parameters for Hydrolysis

| Parameter | Recommended Value/Range | Notes |

| Precipitation pH | 1.5 - 6.3 | Complete precipitation occurs within this range.[4] |

| Optimal pH | ~ 4.0 | Provides the fastest settling of the precipitate.[4] |

| Temperature | Gentle Boiling | Promotes the hydrolysis and precipitation of the hydrated osmium dioxide.[3] |

| Washing Solution | Hot 1% NH₄Cl, DI Water | Critical for removing alkali salt impurities to achieve high purity.[4] |

Visualization of Experimental Workflow

The following diagram illustrates the detailed workflow for the synthesis and purification of osmium hydroxide oxide.

Caption: Detailed experimental workflow for the synthesis of high-purity osmium hydroxide oxide.

Characterization of Final Product

To confirm the synthesis of high-purity osmium hydroxide oxide, the following characterization techniques are recommended:

-

Elemental Analysis: To determine the Os, O, and H content and to confirm the absence of potassium, which would indicate the successful removal of the precursor salt.

-

Thermogravimetric Analysis (TGA): To determine the water content (the value of 'n' in OsO₂·nH₂O) by measuring the mass loss upon heating.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of Os-O and O-H bonds, confirming the presence of oxide and hydroxide/water components.

-

X-ray Diffraction (XRD): To determine the crystallinity of the product. Amorphous or poorly crystalline patterns are expected for the hydrated oxide.

Safety Considerations

-

Osmium Tetroxide (OsO₄): OsO₄ is extremely toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract. It must be handled in a certified chemical fume hood with appropriate PPE, including gloves, a lab coat, and full-face protection.

-

Potassium Hydroxide (KOH): KOH is a corrosive strong base. Avoid contact with skin and eyes.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

References

In-depth Technical Guide on the Characterization of Osmium Compounds by X-ray Diffraction

To Researchers, Scientists, and Drug Development Professionals,

This guide addresses the inquiry into the characterization of Os(OH)₄O₂ using X-ray diffraction. Initial database searches indicate the existence of "Osmium hydroxide oxide (Os(OH)₄O₂)" with CAS number 16984-68-2. However, a thorough review of scientific literature reveals a significant absence of primary research and experimental data concerning its synthesis and structural characterization. Specifically, there is no publicly available X-ray diffraction data for Os(OH)₄O₂.

Therefore, providing a detailed technical guide on the X-ray diffraction of Os(OH)₄O₂ is not feasible at this time. The information available in chemical databases appears to be largely theoretical or predictive, without experimental validation.

As an alternative, this guide will focus on a closely related and well-characterized osmium oxide, Osmium Tetroxide (OsO₄) , for which extensive X-ray diffraction data is available. This will serve as a practical example of the characterization of an osmium-oxygen compound.

Characterization of Osmium Tetroxide (OsO₄) using X-ray Diffraction

Osmium tetroxide is a volatile solid, and its crystal structure has been determined by X-ray crystallography. It is a molecular crystal, meaning that discrete OsO₄ molecules are held together in the solid state by weaker intermolecular forces.

Experimental Protocol: Single-Crystal X-ray Diffraction of OsO₄

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a volatile compound like OsO₄.

-

Crystal Growth: Suitable single crystals of OsO₄ can be grown by sublimation. The purified compound is sealed in a glass ampoule under vacuum and placed in a temperature gradient. Crystals will slowly form in the cooler region of the ampoule.

-

Crystal Mounting: Due to its volatility and toxicity, a suitable single crystal must be selected and mounted in a sealed capillary tube or on a cryo-loop under a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is then placed on a goniometer head in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to reduce thermal motion and minimize sublimation.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Crystallographic Data for OsO₄

The following table summarizes the crystallographic data for Osmium Tetroxide (OsO₄).

| Parameter | Value |

| Chemical Formula | OsO₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 9.379 |

| b (Å) | 4.515 |

| c (Å) | 8.630 |

| β (°) | 116.58 |

| Volume (ų) | 326.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 5.19 |

| Bond Length Os-O (Å) | ~1.71 |

| Bond Angle O-Os-O (°) | ~109.5 (tetrahedral) |

Note: The exact values may vary slightly depending on the specific study and experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a crystalline solid using single-crystal X-ray diffraction.

Conclusion

While the characterization of Os(OH)₄O₂ by X-ray diffraction remains an open area of research, the established methodologies for related compounds like OsO₄ provide a clear and robust framework for such investigations. Future work on the synthesis of single crystals of Os(OH)₄O₂ will be the critical first step towards its full structural elucidation. Researchers in the field are encouraged to pursue the synthesis and characterization of this and other novel osmium compounds to expand our understanding of the rich chemistry of this element.

Unraveling the Electronic Landscape of Os(OH)₄O₂: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic structure and oxidation state of osmium in the compound Os(OH)₄O₂. Due to the limited availability of direct experimental data for this specific molecule, this report leverages theoretical insights from computational studies on closely related osmium(VIII) oxo-hydroxo complexes, particularly the [OsO₄(OH)₂]²⁻ anion, to build a comprehensive understanding. The methodologies discussed, including X-ray Absorption Spectroscopy (XAS) and Density Functional Theory (DFT), are presented as powerful tools for characterizing such high-valent transition metal complexes. This document aims to serve as a foundational resource for researchers engaged in the study of osmium chemistry and its potential applications.

Introduction

Osmium, a dense and rare transition metal, is known for its ability to exist in a wide range of oxidation states, with the +8 state being one of the highest known. This high oxidation state imparts unique reactivity to osmium compounds, making them valuable in various chemical transformations. The coordination chemistry of osmium with oxo and hydroxo ligands is of particular interest due to its relevance in catalysis and materials science. The hypothetical compound, Os(OH)₄O₂, represents a neutral osmium(VIII) complex with a combination of these ligands. Understanding its electronic structure is crucial for predicting its stability, reactivity, and potential applications.

Oxidation State of Osmium in Os(OH)₄O₂

The oxidation state of the central osmium atom in Os(OH)₄O₂ can be determined by considering the charges of the surrounding ligands. The oxo (O²⁻) and hydroxo (OH⁻) ligands are assigned charges of -2 and -1, respectively. For the molecule to be neutral, the charge of the osmium cation must balance the total negative charge of the ligands.

Total negative charge = (4 × charge of OH⁻) + (2 × charge of O²⁻) Total negative charge = (4 × -1) + (2 × -2) = -4 - 4 = -8

Therefore, the oxidation state of osmium (Os) must be +8 to maintain charge neutrality. This places Os in its highest and most oxidizing state.

Electronic Structure and Configuration

The electronic structure of an Os(VIII) center in an oxo-hydroxo ligand field is complex. In its +8 oxidation state, osmium has a d⁰ electron configuration, meaning its d-orbitals are formally empty. The bonding is primarily covalent, with significant charge donation from the oxygen ligands to the osmium center.

Insights into the electronic structure can be drawn from theoretical studies on the related [OsO₄(OH)₂]²⁻ anion. Fully relativistic, four-component density functional theory (4c-DFT) calculations on this ion reveal a significant degree of covalency in the Os-O bonds.[1] The electronic structure of the Hs (Hassium, element 108) analogue is shown to be similar to that of the Os complex, with the [HsO₄(OH)₂]²⁻ being even more covalent.[1] This high covalency is a key feature of high-valent transition metal oxides.

The molecular orbitals of Os(OH)₄O₂ would be formed from the valence orbitals of osmium (5d, 6s, 6p) and the p-orbitals of the oxygen atoms from the oxo and hydroxo ligands. The bonding can be described in terms of σ and π interactions. The Os=O double bonds of the oxo ligands are characterized by one σ bond and two π bonds, resulting from the overlap of osmium d-orbitals with oxygen p-orbitals. The Os-OH single bonds are primarily σ in character.

A simplified logical relationship illustrating the determination of the electronic state is presented below.

Experimental and Computational Methodologies

The characterization of the electronic structure of high-valent osmium complexes like Os(OH)₄O₂ relies on a combination of advanced spectroscopic techniques and theoretical calculations.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic and local geometric structure of metal centers in molecules. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination environment of the absorbing atom.

Experimental Protocol for Os L₃-edge XANES:

-

Sample Preparation: The osmium-containing sample is prepared as a thin film or a pressed pellet mixed with an inert, X-ray transparent matrix like boron nitride. For solution-phase studies, the sample is contained in a cell with X-ray transparent windows.

-

Monochromatization: A synchrotron radiation source provides a high-flux X-ray beam. A double-crystal monochromator is used to select and scan the X-ray energy across the Os L₃-edge (around 10.8 keV).

-

Data Collection: The absorption of X-rays by the sample is measured as a function of the incident X-ray energy. This can be done in transmission mode for concentrated samples or in fluorescence mode for dilute samples.

-

Data Analysis: The pre-edge features, the position of the absorption edge (the "white line"), and the post-edge features in the XANES spectrum are analyzed. The energy of the absorption edge is directly correlated with the oxidation state of the osmium atom – a higher energy position indicates a higher oxidation state. The shape and intensity of the pre-edge and white line features provide information about the symmetry of the coordination environment and the degree of covalency.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for complementing and interpreting experimental data.

Computational Protocol for Electronic Structure Calculation:

-

Model Building: A molecular model of Os(OH)₄O₂ is constructed. An octahedral coordination geometry around the central osmium atom is a plausible starting point.

-

Choice of Functional and Basis Set: A suitable exchange-correlation functional (e.g., B3LYP, PBE0) and a basis set appropriate for heavy elements like osmium (e.g., a basis set with effective core potentials like LANL2DZ) are selected. Relativistic effects, which are significant for heavy elements, must be taken into account, often through the use of relativistic effective core potentials or more advanced methods like the Zeroth-Order Regular Approximation (ZORA).

-

Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Electronic Structure Analysis: Once the geometry is optimized, various electronic properties can be calculated and analyzed. This includes:

-

Molecular Orbital (MO) Analysis: The energies and compositions of the molecular orbitals are examined to understand the nature of the chemical bonds.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution and the nature of the bonding (e.g., covalency vs. ionicity).

-

Calculation of Spectroscopic Properties: DFT can be used to simulate spectroscopic data, such as XANES spectra, which can then be compared with experimental results for validation.

-

The workflow for a combined experimental and computational approach is depicted below.

Quantitative Data Summary

As direct experimental data for Os(OH)₄O₂ is not available, the following table presents theoretical data for the closely related [OsO₄(OH)₂]²⁻ anion from a 4c-DFT study, which can serve as a proxy for understanding the bonding in Os(OH)₄O₂.[1]

| Parameter | Value (for [OsO₄(OH)₂]²⁻) |

| Os-O(oxo) bond length | ~1.75 Å (estimated from related structures) |

| Os-O(hydroxo) bond length | ~1.90 Å (estimated from related structures) |

| Os Oxidation State | +8 |

| Os Electron Configuration | d⁰ |

Note: Bond lengths are estimations based on typical values for Os(VIII)-oxo and Os(VIII)-hydroxo bonds and are provided for illustrative purposes. The cited theoretical study focused on electronic structure and reactivity rather than providing precise bond lengths.

Conclusion

This technical guide has provided a comprehensive overview of the electronic structure and oxidation state of osmium in the hypothetical compound Os(OH)₄O₂. Based on fundamental chemical principles and supported by theoretical data from analogous osmium(VIII) complexes, the osmium center is determined to be in the +8 oxidation state with a d⁰ electron configuration. The bonding is highly covalent, a characteristic feature of high-valent transition metal oxides.

The guide has also outlined the key experimental and computational methodologies, namely X-ray Absorption Spectroscopy and Density Functional Theory, that are indispensable for the detailed characterization of such complexes. The provided workflows and diagrams offer a clear roadmap for researchers aiming to investigate the properties of Os(OH)₄O₂ or similar high-valent osmium compounds. While the lack of direct experimental data on Os(OH)₄O₂ necessitates a reliance on theoretical models, the insights gained from these models provide a strong foundation for future experimental pursuits in this area of inorganic chemistry. Such studies will be crucial for unlocking the potential of these reactive species in catalysis and materials science.

References

Spectroscopic Analysis of Osmium Hydroxide Oxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the characterization of osmium hydroxide oxides. Given the limited specific literature on a singular "osmium hydroxide oxide" compound, this document establishes a framework for analysis based on the well-understood principles of vibrational spectroscopy as applied to osmium-containing coordination complexes and metal oxides. This guide will detail experimental methodologies, expected spectral features, and data interpretation workflows.

Introduction to Vibrational Spectroscopy of Osmium Compounds

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of osmium compounds. These techniques provide detailed information on the chemical bonding and functional groups present within a sample by measuring the vibrations of atoms.

-

FTIR Spectroscopy is particularly sensitive to polar functional groups and is highly effective for identifying the stretching and bending vibrations of O-H groups in hydroxides and the strong absorptions from Os=O (oxo) bonds.[1]

-

Raman Spectroscopy excels at detecting vibrations of non-polar bonds and provides complementary information. It is especially useful for characterizing the Os-O skeletal framework in osmium oxides.

The combination of both FTIR and Raman spectroscopy allows for a more complete vibrational profile of osmium hydroxide oxides, enabling the definitive identification of hydroxide and oxide ligands and offering insights into the bonding environment of the osmium center.[1]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline recommended protocols for the FTIR and Raman analysis of solid-state osmium hydroxide oxide samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of the osmium hydroxide oxide sample and spectroscopic grade potassium bromide (KBr) powder to remove any adsorbed water, which can interfere with the O-H stretching region of the spectrum.

-

In an agate mortar, grind a small amount of the sample (typically 1-2 mg) with approximately 200 mg of dry KBr. Ensure a homogenous mixture is achieved.

-

Transfer the mixture to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Place the resulting KBr pellet in the sample holder of the FTIR spectrometer.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A research-grade FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000 - 400 cm⁻¹. This range covers the O-H stretching, bending, and the Os=O and Os-O stretching regions.

-

Resolution: 4 cm⁻¹ is typically sufficient for solid-state samples.

-

Scans: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal prior to sample analysis. This background is then automatically subtracted from the sample spectrum.

-

Raman Spectroscopy

Methodology: Dispersive Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the powdered osmium hydroxide oxide sample into a glass capillary tube or onto a microscope slide.

-

If the sample is colored, it may be necessary to mix it with an inert, non-fluorescent matrix (e.g., KBr) to reduce the risk of sample burning and to minimize fluorescence.

-

Position the sample at the focal point of the laser beam using the microscope objective.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A dispersive Raman spectrometer equipped with a high-sensitivity CCD detector.

-

Excitation Laser: A laser with a wavelength that minimizes sample fluorescence and degradation. Common choices include 532 nm, 633 nm, or 785 nm. A lower energy laser (e.g., 785 nm) is often preferred for colored or potentially fluorescent compounds.

-

Laser Power: Use the lowest laser power possible (typically <10 mW at the sample) to avoid thermal decomposition of the sample.

-

Spectral Range: 100 - 4000 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Acquisition Time and Accumulations: Adjust the exposure time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

Spectroscopic Data and Interpretation

The vibrational spectrum of a putative osmium hydroxide oxide is expected to be characterized by several key features corresponding to the vibrations of its functional groups.

Expected Vibrational Modes

The following table summarizes the expected vibrational modes for an osmium hydroxide oxide and their approximate spectral regions.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| ν(O-H) - O-H stretching | 3600 - 3000 | FTIR (strong), Raman (weak) | The position and breadth of this band are indicative of the extent of hydrogen bonding. Sharper bands correspond to free or weakly H-bonded OH groups, while broad bands suggest strong H-bonding.[1] |

| δ(Os-O-H) - Os-O-H bending | 1200 - 800 | FTIR, Raman | These modes can be coupled with other vibrations and may be difficult to assign definitively without isotopic substitution studies. |

| ν(Os=O) - Terminal Oxo stretching | 1000 - 900 | FTIR (strong), Raman (strong) | This is a characteristic vibration for terminal Os=O double bonds and is expected to be a prominent feature in the spectra.[1] |

| ν(Os-O-Os) - Bridging Oxo stretch | 850 - 600 | FTIR, Raman | The presence of these bands would suggest a polymeric or cluster structure with bridging oxygen atoms. |

| ν(Os-OH) - Os-Hydroxide stretch | 600 - 400 | FTIR, Raman | These vibrations occur in the far-infrared region and are characteristic of the metal-hydroxide bond. |

Visualized Workflows and Logical Relationships

To effectively characterize a novel or unconfirmed osmium hydroxide oxide sample, a systematic analytical workflow is essential. The following diagram illustrates the logical progression from sample acquisition to structural elucidation using vibrational spectroscopy.

References

In-depth Technical Guide: Thermal Stability and Decomposition of Os(OH)4O2 - A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the thermal stability and decomposition products of osmium hydroxide oxide, Os(OH)₄O₂. Despite its listing in chemical databases, a comprehensive review of scientific literature reveals a significant lack of experimental data regarding the thermal properties of this specific compound. While information exists for related osmium species, such as osmium tetroxide (OsO₄) and osmium dioxide dihydrate (OsO₂·2H₂O), direct studies on the thermal analysis of Os(OH)₄O₂ are not publicly available. This guide summarizes the current state of knowledge and highlights the data gap for this particular osmium compound.

Introduction to Osmium Hydroxide Oxide (Os(OH)₄O₂)

Osmium hydroxide oxide, identified with the chemical formula Os(OH)₄O₂ and CAS number 16984-68-2, is a recognized compound in chemical databases. However, its structural characterization and physicochemical properties are not well-documented in peer-reviewed literature. Ambiguity exists, with some sources suggesting alternative formulations or related hydrated osmium oxides. The synthesis of this specific compound is not routinely described, contributing to the scarcity of material for detailed thermal analysis.

Thermal Stability and Decomposition: A Data Deficit

A thorough search for experimental data on the thermal stability and decomposition products of Os(OH)₄O₂ yielded no specific studies. Key experimental techniques typically employed for such analysis include:

-

Thermogravimetric Analysis (TGA): To determine mass loss as a function of temperature, indicating decomposition steps.

-

Differential Scanning Calorimetry (DSC): To measure heat flow associated with thermal transitions like melting, crystallization, and decomposition.

-

Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): Often coupled with TGA to identify the gaseous products evolved during decomposition.

The absence of such data for Os(OH)₄O₂ prevents the creation of a quantitative summary or a detailed description of its decomposition pathway.

Related Osmium Compounds: Context and Comparison

While direct data for Os(OH)₄O₂ is unavailable, the thermal behavior of other osmium oxides and hydroxides provides some context.

Osmium Tetroxide (OsO₄)

Often referred to as osmic acid in aqueous solution, osmium tetroxide is a well-characterized but highly volatile and toxic compound. It sublimes at room temperature and has a boiling point of 129.7 °C. When heated to decomposition, it emits toxic osmium fumes.

Osmium Dioxide (OsO₂) and its Dihydrate (OsO₂·2H₂O)

Osmium dioxide is a more stable oxide of osmium. The dihydrate, OsO₂·2H₂O, is known to be a finely divided hydrated oxide. Historical methods for the gravimetric determination of osmium involved the ignition of a hydrated dioxide to the anhydrous form, OsO₂, in a stream of carbon dioxide at 250°C, followed by reduction to metallic osmium under hydrogen. This suggests that the hydrated form loses water upon heating.

Experimental Protocols: A General Framework

In the absence of specific protocols for Os(OH)₄O₂, a general methodology for conducting thermal analysis of a metal hydroxide oxide is presented below. This serves as a template for future research on this compound.

Table 1: Generalized Experimental Protocol for Thermal Analysis

| Technique | Methodology |

| Thermogravimetric Analysis (TGA) | 1. A small, accurately weighed sample (5-10 mg) is placed in an inert crucible (e.g., alumina).2. The sample is heated in a controlled atmosphere (e.g., nitrogen, air) at a constant rate (e.g., 10 °C/min).3. The mass of the sample is recorded as a function of temperature.4. The resulting TGA curve is analyzed to identify temperature ranges of mass loss, corresponding to decomposition events. |

| TGA coupled with Mass Spectrometry (TGA-MS) | 1. The TGA experiment is conducted as described above.2. The gaseous products evolved from the sample are transferred via a heated capillary to a mass spectrometer.3. Mass spectra are recorded continuously throughout the TGA run.4. The mass-to-charge ratio of the detected ions is used to identify the decomposition products. |

Logical Workflow for Future Investigation

To address the current knowledge gap, a systematic investigation into the thermal properties of Os(OH)₄O₂ is required. The logical workflow for such a study is outlined below.

Caption: Workflow for investigating the thermal properties of Os(OH)₄O₂.

Conclusion and Future Outlook

This technical guide highlights a significant gap in the scientific literature concerning the thermal stability and decomposition products of Os(OH)₄O₂. While the compound is cataloged, the lack of experimental data prevents a detailed analysis as requested. For researchers and professionals in drug development who may encounter or consider using osmium compounds, it is crucial to be aware of this data deficit. Future research, following the proposed experimental workflow, is necessary to elucidate the thermal behavior of Os(OH)₄O₂. Such studies would provide valuable information for the safe handling, application, and disposal of this and related osmium compounds.

Solubility of Osmium Hydroxide Oxide in Organic Solvents: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of osmium hydroxide oxide in various organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative or qualitative solubility data for osmium hydroxide oxide, identified as Os(OH)₂O₂ or Os(OH)₄O₂, has been found. This document outlines the current void in publicly accessible data and provides a detailed, generalized experimental protocol for researchers to determine the solubility of these compounds. Furthermore, a theoretical framework regarding the expected solubility of inorganic hydroxides and oxides in organic solvents is discussed to provide context for future experimental work.

Introduction to Osmium Hydroxide Oxide

Osmium hydroxide oxide refers to inorganic compounds containing osmium, hydroxide (-OH), and oxide (O²⁻) groups. Chemical databases identify at least two such compounds:

-

Osmium(VI) dihydroxidedioxide: With the chemical formula Os(OH)₂O₂.

-

Osmium(VI) tetrahydroxidedioxide: With the chemical formula Os(OH)₄O₂.

These compounds are distinct from the more commonly studied osmium tetroxide (OsO₄), which is known for its volatility and solubility in a wide range of organic solvents. The presence of polar hydroxide groups in osmium hydroxide oxides suggests that their solubility characteristics will differ significantly from those of the nonpolar OsO₄.

Quantitative Solubility Data

A thorough review of scientific literature and chemical repositories has revealed a notable absence of published data on the solubility of either Os(OH)₂O₂ or Os(OH)₄O₂ in common organic solvents. The following table summarizes this lack of information.

Table 1: Solubility of Osmium Hydroxide Oxide in Organic Solvents

| Solvent | Chemical Formula | Solubility of Os(OH)₂O₂ ( g/100 mL at 25°C) | Solubility of Os(OH)₄O₂ ( g/100 mL at 25°C) |

| Ethanol | C₂H₅OH | Data Not Available | Data Not Available |

| Methanol | CH₃OH | Data Not Available | Data Not Available |

| Acetone | C₃H₆O | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available | Data Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available | Data Not Available |

| Dichloromethane | CH₂Cl₂ | Data Not Available | Data Not Available |

| Hexane | C₆H₁₄ | Data Not Available | Data Not Available |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Polar Solvents: Organic solvents with high polarity, such as alcohols (ethanol, methanol) and DMSO, are more likely to dissolve polar compounds. The hydroxide groups in osmium hydroxide oxide introduce significant polarity and the potential for hydrogen bonding.

-

Nonpolar Solvents: Nonpolar organic solvents, such as hexane, are generally poor solvents for polar inorganic compounds.

In general, metal hydroxides and oxides exhibit low solubility in organic solvents unless a reaction occurs or the solvent has a high capacity for hydrogen bonding and solvating inorganic ions. For instance, some metal salts can be dissolved in polar aprotic solvents like DMSO. However, without experimental data, any prediction for osmium hydroxide oxide remains speculative.

Experimental Protocol for Solubility Determination

To address the absence of data, researchers can employ established methods to determine the solubility of osmium hydroxide oxide. The following is a detailed protocol based on the principles outlined in methodologies such as the OECD Guideline 105 for Testing of Chemicals, adapted for organic solvents.

Objective: To determine the saturation concentration of osmium hydroxide oxide in a given organic solvent at a specified temperature.

Materials:

-

Osmium hydroxide oxide (Os(OH)₂O₂ or Os(OH)₄O₂) of known purity.

-

Selected organic solvents (e.g., ethanol, DMSO, etc.) of analytical grade.

-

Thermostatically controlled shaker or magnetic stirrer.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Centrifuge and/or filtration apparatus with appropriate solvent-resistant filters (e.g., PTFE).

-

A suitable analytical instrument for quantifying dissolved osmium, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

Procedure:

-

Preparation of Saturated Solution (Flask Method): a. Add an excess amount of osmium hydroxide oxide to a known volume of the organic solvent in a sealed flask. The excess solid should be clearly visible. b. Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). c. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study may be needed to determine the time to reach equilibrium. d. After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Separation: a. Carefully separate the saturated solution from the excess solid. This can be achieved by: i. Centrifugation: Centrifuge an aliquot of the suspension at high speed to pellet the solid. ii. Filtration: Filter an aliquot of the suspension through a solvent-compatible filter that does not adsorb the solute.

-

Analysis of Solute Concentration: a. Accurately dilute a known volume of the clear, saturated supernatant or filtrate with the appropriate solvent. b. Analyze the concentration of osmium in the diluted solution using a calibrated analytical instrument (e.g., ICP-MS). c. Back-calculate the concentration in the original saturated solution.

-

Data Reporting: a. Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature. b. Repeat the experiment at least in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of Osmium Hydroxide Oxide.

Conclusion

There is a significant gap in the scientific literature regarding the solubility of osmium hydroxide oxides (Os(OH)₂O₂ and Os(OH)₄O₂) in organic solvents. This guide serves to highlight this lack of data and to empower researchers with a robust experimental protocol to determine these values. The generation of such data would be a valuable contribution to the fields of inorganic chemistry, materials science, and drug development, enabling a better understanding of the chemical behavior of these osmium compounds.

The Hydrolysis of Osmium Tetroxide: A Technical Examination of Osmate(VI) Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Osmium tetroxide (OsO₄) is a highly effective yet toxic oxidizing agent, renowned for its role in the stereospecific dihydroxylation of alkenes. A critical, yet often simplified, step in this process is the hydrolysis of the intermediate osmate ester. This guide provides a detailed examination of the hydrolysis of osmium tetroxide, with a particular focus on the formation of the resulting osmium(VI) species. While the user-specified formula Os(OH)₄O₂ is not standard, this document will interpret it in the context of the well-established product of this hydrolysis, the dihydroxido-dioxidoosmate(VI) ion, [OsO₂(OH)₄]²⁻. This paper will consolidate available data on the physical properties of osmium tetroxide, detail the experimental protocol for its use in a catalytic dihydroxylation reaction which includes the key hydrolysis step, and provide visualizations of the chemical pathways and experimental workflow.

Introduction: The Aqueous Chemistry of Osmium Tetroxide

Osmium tetroxide is a volatile, crystalline solid with a characteristic acrid odor.[1] While it is soluble in a wide range of organic solvents, its moderate solubility in water is central to its utility in many reactions.[1] Upon dissolution in water, OsO₄ undergoes a reversible reaction to form what is commonly known as osmic acid.[1] This species is more accurately described as a complex, and the term is often used to refer to the aqueous solution of OsO₄ itself.[2]

The primary application where the hydrolysis of an osmium species is critical is in the catalytic dihydroxylation of alkenes. In this reaction, OsO₄ adds across a double bond to form a cyclic osmate ester.[3][4] This intermediate, which contains Os(VI), is then hydrolyzed to release the desired cis-1,2-diol.[3] In catalytic systems, a co-oxidant is used to regenerate the Os(VIII)O₄ from the Os(VI) species produced after hydrolysis.[3]

The Hydrolysis Product: Clarifying the Os(OH)₄O₂ Formulation

The formula Os(OH)₄O₂ suggests an osmium(VI) center, which is consistent with the product of the reduction of OsO₄ (Os(VIII)) during alkene dihydroxylation. The standard representation for the hydrated osmate(VI) ion in its salt form is Na₂[OsO₂(OH)₄].[1] Therefore, the formula Os(OH)₄O₂ is best interpreted as a neutral representation of the dihydroxido-dioxidoosmium(VI) core, [OsO₂(OH)₄].

The hydrolysis of the cyclic osmate ester formed from an alkene and OsO₄ breaks the Os-O bonds, leading to the formation of the diol and the osmate(VI) species.[5] This process is crucial for releasing the product and allowing the catalyst to be regenerated.

Quantitative Data

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | 5.70[1] |

| 25 | 6.23[1] |

Table 1: Solubility of Osmium Tetroxide in Water

Experimental Protocol: Catalytic Dihydroxylation of an Alkene

This protocol describes a general procedure for the syn-dihydroxylation of an alkene using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant. The hydrolysis of the intermediate osmate ester is a key step in this process.

Safety Precautions: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage.[3] All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (chemically resistant gloves, safety goggles, lab coat) must be worn.[6]

Materials:

-

Alkene

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (4 wt. % solution in H₂O)[2]

-

Acetone

-

Water

-

Sodium sulfite

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: A solution of the alkene and NMO in a mixture of acetone and water is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: A catalytic amount of the osmium tetroxide solution is added to the stirred reaction mixture. The reaction is then stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

Workup: The mixture is stirred for 30 minutes, and the acetone is removed under reduced pressure. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude diol is purified by flash column chromatography on silica gel.

Visualizations

Chemical Pathway for Osmate Ester Hydrolysis

References

Uncharted Territory: The Magnetic Properties of Osmium Hydroxide Oxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A comprehensive review of scientific literature reveals a notable absence of specific experimental or theoretical data on the magnetic properties of osmium hydroxide oxide (Os(OH)₂O₂). This guide addresses this information gap by providing a foundational understanding of the known magnetic characteristics of elemental osmium, outlining the standard experimental protocols for magnetic characterization applicable to novel compounds, and presenting a generalized workflow for such investigations. While direct quantitative data for osmium hydroxide oxide is not available, this document serves as a valuable resource for researchers poised to explore the magnetic nature of this and other understudied materials.

Context: The Magnetic Nature of Elemental Osmium

While data on osmium hydroxide oxide is scarce, the magnetic properties of elemental osmium are documented. Osmium is a paramagnetic metal. Paramagnetism is a form of magnetism where a material is weakly attracted to an external magnetic field.[1] This property arises from the presence of unpaired electrons in the material's atoms.

The magnetic susceptibility of a material quantifies its response to an applied magnetic field. For osmium, the following values have been reported:

| Property | Value |

| Molar Magnetic Susceptibility | 11×10⁻⁶ cm³/mol[2] |

| Volume Magnetic Susceptibility | 0.000014 (SI units)[3] |

It is crucial to note that the magnetic properties of a compound can differ significantly from its constituent elements due to factors like oxidation state, crystal structure, and ligand interactions. Therefore, the paramagnetism of elemental osmium does not definitively predict the magnetic behavior of osmium hydroxide oxide.

Experimental Protocols for Magnetic Characterization

Should a sample of osmium hydroxide oxide be synthesized, its magnetic properties could be thoroughly investigated using a suite of standard experimental techniques. The following are detailed methodologies for key experiments.

Vibrating Sample Magnetometry (VSM)

Objective: To measure the magnetic moment of a material as a function of temperature and applied magnetic field.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the powdered or solid sample is encapsulated in a sample holder (e.g., a gel cap or a specialized VSM sample rod). The holder itself should be diamagnetic or have a known, low magnetic background.

-

Mounting: The sample holder is attached to a transducer that vibrates vertically at a known frequency.

-

Measurement: The sample is positioned within a uniform magnetic field, typically generated by an electromagnet. The vibration of the magnetic sample induces an electromotive force (voltage) in a set of stationary pickup coils.

-

Data Acquisition: The induced voltage is detected by a lock-in amplifier, which is phase-locked to the sample vibration frequency. The magnitude of this voltage is directly proportional to the magnetic moment of the sample.

-

Data Analysis: By sweeping the applied magnetic field at a constant temperature, a magnetization versus field (M-H) hysteresis loop can be generated. By varying the temperature under a constant applied field, magnetization versus temperature (M-T) curves can be obtained.

Superconducting Quantum Interference Device (SQUID) Magnetometry

Objective: To perform highly sensitive measurements of a material's magnetic moment, particularly for weakly magnetic samples.

Methodology:

-

Sample Preparation: Similar to VSM, a small, accurately weighed sample is placed in a sample holder, often a plastic straw or a gelatin capsule, which is then mounted in the SQUID's sample transport system.

-

Measurement Principle: The sample is moved through a set of superconducting detection coils which are part of a closed superconducting loop. Any change in the magnetic flux from the sample induces a persistent current in the detection coils.

-

SQUID Detection: This induced current is inductively coupled to the SQUID sensor, which acts as an extremely sensitive magnetic flux-to-voltage converter.

-

Data Acquisition: The output voltage from the SQUID electronics is proportional to the change in magnetic flux and thus to the sample's magnetic moment.

-

Modes of Operation: Measurements can be performed in both DC and AC modes to probe different aspects of the magnetic behavior. M-H and M-T curves are standard measurements. Zero-field-cooled (ZFC) and field-cooled (FC) M-T measurements are crucial for identifying magnetic transitions like blocking temperatures in superparamagnets or spin-glass transitions.

Visualizing the Path to Discovery

The process of characterizing the magnetic properties of a novel compound like osmium hydroxide oxide follows a logical progression from synthesis to interpretation.

Caption: A generalized experimental workflow for magnetic characterization.

Future Directions

The field of materials science is rich with opportunities to explore the properties of previously uncharacterized compounds. The lack of data on the magnetic properties of osmium hydroxide oxide highlights one such frontier. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically uncover the magnetic nature of this and other novel materials, paving the way for new discoveries and potential applications in fields ranging from catalysis to medicine.

References

Quantum Mechanical Modeling of the Os(OH)4O2 Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed theoretical exploration of the quantum mechanical structure of the octahedral osmium(VI) complex, dihydroxidodioxidio-osmium(VIII), with the formula Os(OH)4O2. Due to the limited availability of direct experimental data for this specific neutral complex, this guide synthesizes information from structurally related compounds, particularly the well-characterized [OsO2(OH)4]^2- anion, and employs established computational chemistry principles to construct a robust theoretical model. This document is intended to serve as a foundational resource for researchers in fields such as catalysis, materials science, and drug development where understanding the geometry, electronic properties, and reactivity of heavy metal complexes is crucial. The paper presents predicted molecular geometries, vibrational frequencies, and electronic characteristics derived from analogous systems and outlines the computational and experimental methodologies required for their definitive determination.

Introduction

Osmium complexes, particularly those in high oxidation states, are of significant interest due to their pivotal role in a variety of chemical transformations, most notably in the stereospecific oxidation of olefins. The dihydroxylation of alkenes, facilitated by osmium tetroxide (OsO4), is a cornerstone of organic synthesis, and the intermediate species in these catalytic cycles are often highly reactive and challenging to characterize experimentally. The target molecule of this guide, Os(OH)4O2, represents a plausible intermediate or precursor in such catalytic systems.

A thorough understanding of the three-dimensional structure, bonding, and electronic properties of Os(OH)4O2 is essential for designing novel catalysts with enhanced efficiency and selectivity, as well as for elucidating reaction mechanisms at a molecular level. Quantum mechanical modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the properties of molecules containing heavy elements like osmium, where relativistic effects can be significant.

This guide presents a theoretical model of the Os(OH)4O2 structure, providing key quantitative data in a structured format. Furthermore, it details the necessary experimental and computational protocols to validate and expand upon this theoretical framework.

Theoretical Molecular Structure and Properties

The proposed structure of Os(OH)4O2 is based on an octahedral geometry around the central osmium atom, which is a common coordination environment for osmium(VI) complexes. This geometry minimizes electron pair repulsion and provides a stable configuration. The ligands are two oxo (O^2-) groups and four hydroxo (OH-) groups. Based on the known structure of the related [OsO2(OH)4]^2- anion, a trans-configuration of the oxo ligands is predicted to be the most stable isomer.

Predicted Molecular Geometry

The key quantitative data for the predicted geometry of Os(OH)4O2 are summarized in Table 1. The bond lengths are extrapolated from experimental data on potassium osmate (K2[OsO2(OH)4]), which features the [OsO2(OH)4]^2- anion. In an ideal octahedral geometry, the bond angles between adjacent ligands are 90°, and the angle between ligands in a trans position is 180°.[1][2][3]

| Parameter | Predicted Value | Source/Basis |

| Bond Lengths | ||

| Os=O | ~1.75 Å | Based on experimental data for [OsO2(OH)4]^2-[4] |

| Os-OH | ~1.99 Å | Based on experimental data for [OsO2(OH)4]^2-[4] |

| O-H | ~0.97 Å | Typical O-H bond length |

| Bond Angles | ||

| O=Os=O | 180° | Idealized trans-octahedral geometry |

| O=Os-OH | 90° | Idealized octahedral geometry[1][2] |

| HO-Os-OH (cis) | 90° | Idealized octahedral geometry[1][2] |

| HO-Os-OH (trans) | 180° | Idealized octahedral geometry |

| Os-O-H | ~109.5° | sp3 hybridization of oxygen |

| Table 1: Predicted Geometric Parameters for Os(OH)4O2 |

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| ν(O-H) | 3200 - 3600 | Stretching of the hydroxyl groups |

| δ(Os-O-H) | 1000 - 1400 | Bending of the Os-O-H angle |

| ν(Os=O) | 800 - 1000 | Symmetric and asymmetric stretching of the osmyl groups |

| ν(Os-OH) | 500 - 700 | Stretching of the osmium-hydroxyl bonds |

| δ(O=Os=O) | 200 - 400 | Bending of the O=Os=O moiety |

| δ(HO-Os-OH) | 200 - 400 | Bending of the hydroxo-osmium-hydroxo moieties |

| Table 2: Predicted Vibrational Modes for Os(OH)4O2 |

Predicted Electronic Properties

The electronic properties of Os(OH)4O2 determine its reactivity. Table 3 provides a summary of key electronic properties that can be predicted through DFT calculations. The values presented are estimates based on the general characteristics of d^2 osmium(VI) complexes.

| Property | Predicted Value/Characteristic | Significance |

| Oxidation State of Os | +6 | Central to its role as an oxidizing agent |

| d-electron Count | d² | Influences magnetic properties and electronic transitions |

| HOMO-LUMO Gap | 2-3 eV | Determines electronic stability and reactivity |

| Dipole Moment | Non-zero (for cis-isomer) | Influences solubility and intermolecular interactions |

| Magnetic Properties | Diamagnetic | Consistent with a d² configuration in an octahedral field |

| Table 3: Predicted Electronic Properties of Os(OH)4O2 |

Methodologies

To validate and refine the theoretical model of Os(OH)4O2 presented in this whitepaper, both computational and experimental approaches are necessary.

Quantum Mechanical Modeling Protocol

A detailed computational study using Density Functional Theory (DFT) is recommended to determine the precise geometry, vibrational frequencies, and electronic properties of Os(OH)4O2.

Software: A quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE.

Methodology:

-

Functional Selection: A hybrid functional such as PBE0 or B3LYP is recommended for a good balance of accuracy and computational cost.

-

Basis Set Selection: For the osmium atom, a relativistic effective core potential (ECP) basis set, such as the Stuttgart-Dresden (SDD) or the def2-TZVP basis set, should be employed to account for relativistic effects. For lighter atoms (O, H), a Pople-style basis set (e.g., 6-311+G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ) is appropriate.

-

Geometry Optimization: A full geometry optimization of the Os(OH)4O2 molecule should be performed to find the lowest energy structure. Both cis and trans isomers of the oxo ligands should be considered as starting points.

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the predicted infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry will yield information about the molecular orbitals (HOMO, LUMO), Mulliken charges, and the dipole moment.

Experimental Synthesis and Characterization Protocol

The synthesis of neutral Os(OH)4O2 is anticipated to be challenging due to the tendency of osmium(VI) to exist as anionic species in aqueous solution. A proposed synthetic route could involve the controlled protonation of the more stable potassium osmate (K2[OsO2(OH)4]).

Synthesis:

-

Starting Material: Potassium osmate (K2[OsO2(OH)4]) can be synthesized by the reduction of osmium tetroxide with ethanol in the presence of potassium hydroxide.[4]

-

Protonation: A carefully controlled, non-aqueous protonation of K2[OsO2(OH)4] using a weak acid in an aprotic solvent at low temperature could potentially yield the neutral Os(OH)4O2. The reaction would need to be monitored closely to avoid further reactions or decomposition.

-

Isolation: Isolation of the product would likely require precipitation from the reaction mixture and careful drying under an inert atmosphere.

Characterization:

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths and angles.

-

Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the characteristic vibrational modes of the Os=O, Os-OH, and O-H bonds, allowing for comparison with the computationally predicted spectra.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of the osmium center.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Logical and Experimental Workflows

To place the study of Os(OH)4O2 in a broader context, the following diagrams illustrate a typical experimental workflow for synthesizing a related osmium complex and the catalytic cycle where such species are thought to play a role.

Figure 1: A generalized experimental workflow for the synthesis and characterization of Os(OH)4O2.

Figure 2: Catalytic cycle for osmium-mediated dihydroxylation of alkenes.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the quantum mechanical structure of Os(OH)4O2. By leveraging data from analogous, well-characterized osmium complexes and established computational principles, we have presented a predictive model of its geometry, vibrational characteristics, and electronic properties. The detailed methodologies outlined herein offer a clear path for the experimental validation and refinement of this model. A deeper understanding of the structure and properties of Os(OH)4O2 and related species will undoubtedly contribute to the advancement of catalysis and the rational design of new chemical entities in drug development and materials science. Future work should focus on the successful synthesis and isolation of this elusive molecule to bridge the gap between theoretical prediction and experimental reality.

References

A Technical Guide to the Synthesis and Crystalline Structure of Potassium Osmate(VI): A Proxy for Osmium Hydroxide Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The study of osmium compounds is critical in fields ranging from catalysis to materials science. While the specific compound "osmium hydroxide oxide" in a simple, neutral form is not well-documented in existing scientific literature, a closely related and well-characterized crystalline material, potassium osmate(VI) (K₂[OsO₂(OH)₄]), offers significant insights into the structural chemistry of osmium-oxo-hydroxo species. This guide provides a detailed overview of the synthesis, crystal structure, and relevant reaction pathways for K₂[OsO₂(OH)₄], serving as a foundational reference for researchers interested in this class of compounds.

Synthesis of Potassium Osmate(VI)

Potassium osmate(VI) is a purple, diamagnetic salt containing osmium in the +6 oxidation state.[1] It is typically synthesized via the reduction of osmium tetroxide (OsO₄) in an alkaline ethanolic solution.[1][2] This method, first reported by Edmond Frémy in 1844, remains a common preparative route.[1][2]

Experimental Protocol

This protocol describes the synthesis of potassium osmate(VI) from osmium tetroxide.

Materials:

-

Osmium Tetroxide (OsO₄)

-

Ethanol (C₂H₅OH)

-

Potassium Hydroxide (KOH)

-

Distilled Water

Procedure:

-

Preparation of Alkaline Ethanolic Solution: Prepare a solution of potassium hydroxide in ethanol. The concentration should be carefully controlled to ensure complete reaction.

-

Reaction with Osmium Tetroxide: Cautiously add osmium tetroxide to the alkaline ethanolic solution. The reaction is as follows: 2 OsO₄ + C₂H₅OH + 5 KOH → CH₃CO₂K + 2 K₂[OsO₂(OH)₄][1][2]

-

Crystallization: The potassium osmate will precipitate from the solution as a violet crystalline powder.[3] The reaction mixture may be cooled to enhance crystallization.

-

Isolation and Purification: The crystalline product is isolated by filtration, washed with a small amount of cold ethanol and then ether, and dried under vacuum.

Safety Precautions: Osmium tetroxide is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and eye protection.

Crystalline Phase and Structural Data

The crystalline form of potassium osmate(VI) has been characterized by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal system, and the anion [OsO₂(OH)₄]²⁻ adopts an octahedral geometry with the two oxo ligands in a trans configuration.[1][4]

Crystallographic Data for K₂[OsO₂(OH)₄]

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mmm |

| Lattice Constant (a) | 5.5856(4) Å |

| Lattice Constant (c) | 9.417(1) Å |

| Unit Cell Volume (V) | 293.8 ų |

| Formula Units (Z) | 2 |

| Os=O Bond Distance | 1.75(2) Å |

| Os-OH Bond Distance | 1.99(2) Å |

Data sourced from the redetermination of the crystal structure by Murmann and Barnes.[4]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of potassium osmate(VI).

Caption: A flowchart of the synthesis of Potassium Osmate(VI).

Catalytic Dihydroxylation Cycle

Potassium osmate is a key component in the catalytic cycle for the dihydroxylation of alkenes, a fundamental reaction in organic synthesis. The osmate(VI) species is re-oxidized to osmium(VIII) tetroxide to continue the cycle.

Caption: The catalytic cycle for alkene dihydroxylation.

References

Methodological & Application

Application Notes: Osmium Hydroxide Oxide and its Congeners as Catalysts in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of osmium-based catalysts, particularly focusing on the versatile reactivity of osmium in its higher oxidation states, such as in osmium tetroxide (OsO₄) and its stable, non-volatile precatalyst, potassium osmate (K₂OsO₂(OH)₄). These catalysts are renowned for their exceptional reliability and selectivity in key oxidative transformations, most notably the syn-dihydroxylation of alkenes to produce vicinal diols—a critical functional group in numerous natural products and pharmaceutical agents.

Key Application: Dihydroxylation of Alkenes

The most prominent application of osmium catalysts is the conversion of alkenes into vicinal diols, where two hydroxyl groups are added to the same face of the double bond (syn-addition).[1][2][3][4] Due to the high cost and toxicity of osmium tetroxide, catalytic methods that regenerate the active Os(VIII) species from the Os(VI) by-product are standard practice.[1][3]

The Upjohn Dihydroxylation

The Upjohn dihydroxylation is a robust and widely used method for the syn-selective preparation of 1,2-diols.[5] It employs a catalytic amount of osmium tetroxide with a stoichiometric amount of a co-oxidant, typically N-Methylmorpholine N-oxide (NMO), to regenerate the catalyst.[1][2][4][5] This protocol is effective for a broad range of substrates, although it does not provide enantioselectivity.[1]

The Sharpless Asymmetric Dihydroxylation (AD)

A landmark achievement in organic synthesis, the Sharpless Asymmetric Dihydroxylation (AD) enables the enantioselective synthesis of chiral vicinal diols from prochiral alkenes.[6] This reaction utilizes a catalytic amount of potassium osmate (K₂OsO₂(OH)₄) in combination with a stoichiometric oxidant, potassium ferricyanide (K₃Fe(CN)₆), and a chiral ligand derived from cinchona alkaloids.[6][7]

The choice of ligand dictates the stereochemical outcome. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product.[6][7]

Catalytic Cycle for Dihydroxylation

The generally accepted mechanism involves a [3+2] cycloaddition of the osmium(VIII) oxide to the alkene, forming a cyclic osmate ester intermediate.[1][3][5] This intermediate is then hydrolyzed to release the vicinal diol and a reduced osmium(VI) species. The co-oxidant regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of osmium-catalyzed alkene dihydroxylation.

Quantitative Data for Dihydroxylation Reactions

| Substrate | Catalyst System | Co-oxidant | Solvent | Yield (%) | ee (%) | Ref. |

| Cyclohexene | OsO₄ (cat.), NMO | NMO | Acetone/Water | 90 | N/A | [8] |

| Trienyne derivative | OsO₄, (DHQ)₂PHAL | NMO | Acetone/Water | 82 | N/A | [6] |

| α-Methylstyrene | Immobilized OsO₄ | K₃Fe(CN)₆ / O₂ | t-BuOH/Water | High | High | [9] |

| General Alkenes | AD-mix-β | K₃Fe(CN)₆ | t-BuOH/Water | High | High | [7] |

Other Oxidative Transformations

While renowned for dihydroxylation, osmium catalysts are also effective in other oxidative reactions.

Oxidative Cleavage: The Lemieux-Johnson Oxidation

The Lemieux-Johnson oxidation provides an alternative to ozonolysis for the oxidative cleavage of alkenes.[3] The reaction uses a catalytic amount of OsO₄ and a stoichiometric amount of sodium periodate (NaIO₄). The periodate serves two roles: it cleaves the vicinal diol formed in situ and re-oxidizes the Os(VI) species back to Os(VIII).[3] The final products are aldehydes or ketones, depending on the alkene substitution.

Oxidation of Alkanes

Osmium tetroxide can also oxidize saturated C-H bonds in alkanes, although this application is less common.[10][11] The reaction typically requires harsh conditions, such as high temperatures and a basic aqueous medium.[11] For instance, isobutane can be oxidized to tert-butanol.[11] Using NaIO₄ as a terminal oxidant has demonstrated the potential for catalytic turnovers.[11]

Quantitative Data for Other Oxidations

| Reaction Type | Substrate | Catalyst System | Co-oxidant | Product(s) | Turnover Number (TON) | Ref. |

| Alkane Oxidation | Cyclooctane | Os₃(CO)₁₂/Pyridine | H₂O₂ | Cyclooctyl hydroperoxide | up to 60,000 | [12] |

| Alkane Oxidation | Isobutane | OsO₄ | NaIO₄ | tert-Butyl alcohol, Acetic acid | ~4 | [11] |

| Oxidative Cleavage | General Alkenes | OsO₄ (cat.) | NaIO₄ | Aldehydes / Ketones | Catalytic | [3] |

Experimental Protocols

Safety Note: Osmium tetroxide (OsO₄) is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. The use of its non-volatile potassium salt, K₂OsO₂(OH)₄, is recommended where possible.

Protocol 3.1: Upjohn Dihydroxylation of Cyclohexene

This protocol describes the conversion of cyclohexene to cis-1,2-cyclohexanediol.[8]

Materials:

-

Cyclohexene

-

N-Methylmorpholine N-oxide (NMO), monohydrate

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)

-

Acetone

-

Water

-

Sodium sulfite

-

Magnesium sulfate

-

Silica gel

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve N-methylmorpholine N-oxide monohydrate (1.1 eq.) in a solvent mixture of acetone and water (10:1 v/v).

-

Add cyclohexene (1.0 eq.) to the solution.

-

To the vigorously stirred, two-phase solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 eq.).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the cyclohexene is consumed.

-

Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stir for 30 minutes.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the aqueous and organic layers. Extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure cis-1,2-cyclohexanediol.

Protocol 3.2: Sharpless Asymmetric Dihydroxylation of an Alkene

This protocol provides a general method using a commercially available AD-mix.

Materials:

-

Alkene (e.g., 1-phenylcyclohexene)

-

AD-mix-β (or AD-mix-α)

-

Methanesulfonamide (MeSO₂NH₂)

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

Procedure:

-

To a round-bottomed flask, add tert-butanol and water (1:1 v/v).

-

Add the AD-mix powder (approx. 1.4 g per mmol of alkene) and methanesulfonamide (1 eq.) to the solvent and stir until the solids are mostly dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the alkene (1.0 eq.) to the cold, stirred mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

-

Add ethyl acetate and stir. Separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts, wash with 2M NaOH, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting chiral diol by flash chromatography.

General Experimental Workflow

References

- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Osmium tetroxide - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Upjohn Dihydroxylation [organic-chemistry.org]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. books.lucp.net [books.lucp.net]

- 10. shulpin.narod.ru [shulpin.narod.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oxidation reactions catalyzed by osmium compounds. Part 4. Highly efficient oxidation of hydrocarbons and alcohols including glycerol by the H2O2/Os3(CO)12/pyridine reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes: Osmium-Catalyzed Stereoselective Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of osmium catalysts, specifically potassium osmate (K₂[OsO₂(OH)₄]), in stereoselective dihydroxylation reactions. This powerful transformation is a cornerstone of modern organic synthesis, enabling the efficient and highly selective conversion of alkenes to chiral 1,2-diols, which are critical building blocks in the pharmaceutical industry.

Introduction

The stereoselective dihydroxylation of olefins is a fundamental reaction that introduces two adjacent hydroxyl groups across a double bond with a defined spatial orientation. Among the various methods developed, the osmium-catalyzed asymmetric dihydroxylation (AD) pioneered by K. Barry Sharpless stands out for its high enantioselectivity, broad substrate scope, and operational simplicity.[1] While osmium tetroxide (OsO₄) is the active oxidant, the less volatile and more easily handled potassium osmate, K₂[OsO₂(OH)₄], is commonly used as the catalyst precursor.[2][3] This salt, in combination with a chiral ligand and a stoichiometric co-oxidant, forms the basis of the widely used AD-mix preparations.[4][5]

The reaction proceeds via a [3+2] cycloaddition of the osmium catalyst to the alkene, forming an osmate ester intermediate which is then hydrolyzed to yield the syn-diol.[6][7] The use of chiral cinchona alkaloid-derived ligands, such as dihydroquinine (DHQ) and dihydroquinidine (DHQD) derivatives, allows for the creation of a chiral environment around the osmium center, leading to high levels of enantioselectivity.[6][8]

Data Presentation

The following tables summarize the performance of the Sharpless Asymmetric Dihydroxylation for a variety of olefin substrates using the commercially available AD-mix-α and AD-mix-β. AD-mix-α contains the (DHQ)₂PHAL ligand, while AD-mix-β contains the (DHQD)₂PHAL ligand, leading to opposite enantiomers of the diol product.[1]

Table 1: Asymmetric Dihydroxylation of Representative Alkenes with AD-mix-β [9]

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Styrene | (R)-1-Phenyl-1,2-ethanediol | 98 | 97 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 96 | 91 |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 99 | >99 |

| 1-Hexene | (R)-1,2-Hexanediol | 85 | 95 |

| Cyclohexene | (1R,2R)-1,2-Cyclohexanediol | 97 | 98 |

Table 2: Asymmetric Dihydroxylation of Chiral Olefins with AD-mix [9]

| Substrate | Product | Yield (%) | Diastereomeric Excess (de, %) |

| (R)-Citronellol | (3R,7R)-3,7-Dimethyl-1-octene-3,6,7-triol | 78 | 93 |

| Ethyl (R)-2,3-dideoxy-4,5:6,7-di-O-isopropylidene-D-gluco-oct-2-enoate | Ethyl (2R,3S)-2,3-dihydroxy-4,5:6,7-di-O-isopropylidene-D-gluco-octanoate | 78 | 92 |

Experimental Protocols

This section provides a detailed protocol for a typical Sharpless Asymmetric Dihydroxylation reaction.

Materials:

-

AD-mix-α or AD-mix-β (1.4 g per 1 mmol of olefin)[9]

-

Olefin (1.0 mmol)

-

tert-Butanol (5 mL)

-

Water (5 mL)